Ripk-IN-4
Overview
Description
RIPK-IN-4 is a potent and selective inhibitor of receptor-interacting protein kinase 2 (RIPK2). It exhibits excellent oral bioavailability, making it a promising candidate for therapeutic applications .
Preparation Methods
Industrial Production:: Information regarding industrial-scale production methods for RIPK-IN-4 is limited. Typically, pharmaceutical companies optimize synthetic routes for large-scale production, considering cost-effectiveness, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions:: RIPK-IN-4 may undergo various chemical reactions, including oxidation, reduction, and substitution. specific examples are not widely documented.
Common Reagents and Conditions:: While exact reagents and conditions remain undisclosed, this compound’s synthesis likely involves standard organic chemistry techniques. Researchers would employ appropriate reagents (oxidizing agents, reducing agents, etc.) under specific conditions (temperature, solvent, etc.).
Major Products:: Without specific data, we cannot pinpoint the major products formed during this compound synthesis. these would depend on the reaction pathways and functional groups involved.
Scientific Research Applications
RIPK-IN-4’s applications span multiple scientific fields:
Chemistry: Researchers study its chemical properties, stability, and reactivity.
Biology: Investigating its effects on cellular processes, signaling pathways, and cell survival.
Medicine: Exploring its potential as a therapeutic agent, especially in inflammatory diseases.
Industry: Assessing its viability for drug development.
Mechanism of Action
RIPK-IN-4 primarily targets RIPK2. Its mechanism involves inhibiting RIPK2 activity, affecting downstream signaling pathways. Further research is needed to elucidate the precise molecular interactions.
Comparison with Similar Compounds
While RIPK-IN-4’s uniqueness is evident due to its selectivity for RIPK2, other related compounds include RIPK1 inhibitors (e.g., RIPK1-IN-4) and broader kinase inhibitors.
Remember that this compound’s full potential awaits further exploration, and ongoing research will uncover additional insights into its applications and mechanisms .
Properties
IUPAC Name |
4-(6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridin-3-yl)-6-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-5-26-13-8-17-21-9-12(11-6-15(19)22-16(20)7-11)23(17)10-14(13)27(24,25)18(2,3)4/h6-10H,5H2,1-4H3,(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDMZDSZMVJFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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